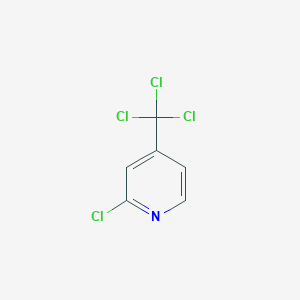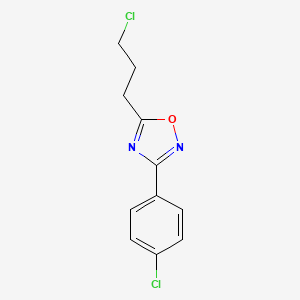
2-クロロ-4-(トリクロロメチル)ピリジン
概要
説明
“2-Chloro-4-(trichloromethyl)pyridine” is a chemical compound with the molecular formula C6H3Cl4N . It is also known as Nitrapyrin . Nitrapyrin is a chloropyridine that is 2-chloropyridine which is substituted by a trichloromethyl group at position 6. It is a nitrification inhibitor that is co-applied with nitrogen fertilizer in agroecosystems .
Synthesis Analysis
A convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines starting from 2-(trichloromethyl)-1,3-diazabutadienes is described . A variety of 4-(trichloromethyl)pyrido [2′,1′:3,4]pyrazino [2,1-b]quinazolinones were prepared in moderate to good yields with high regioselectivity through intramolecular 6-endo-dig cyclization and trichloromethylation of N3-alkynyl-2-pyridinyl-tethered quinazolinones in chloroform .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(trichloromethyl)pyridine” can be found in various databases such as PubChem . In the present study, the vibrational spectral analysis of 2-chloro-4-(trifluoromethyl) pyridine (2CTF MP) were carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in the region 4000– 400cm -1 and 3500–100cm -1 respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(trichloromethyl)pyridine” include a molecular weight of 181.54, a boiling point of 146-147 °C, and a density of 1.411 g/mL at 25 °C .
科学的研究の応用
農薬における主要な構造モチーフ
“2-クロロ-4-(トリクロロメチル)ピリジン”は、有効な農薬成分の主要な構造モチーフです . これは、作物を害虫から保護するために使用されます . フルアジホップ-ブチルは、農薬市場に導入された最初の誘導体であり、それ以来、20を超える新しい誘導体がISOの一般的な名称を取得しています .
医薬品における主要な構造モチーフ
この化合物とその誘導体は、製薬業界でも応用されています . トリフルオロメチルピリジン(TFMP)部分を含む5つの医薬品が市販承認を取得しており、現在、多くの候補が臨床試験中です .
獣医用製品における主要な構造モチーフ
獣医業界では、TFMP部分を含む2つの製品が市販承認を取得しています . これは、動物の健康における化合物の重要性を強調しています。
化学合成における中間体
“2-クロロ-4-(トリクロロメチル)ピリジン”は、さまざまな有機化合物の合成における中間体として役立ちます . たとえば、フルアジホップの合成における重要な中間体です .
独特の物理化学的特性
TFMP誘導体の生物活性は、フッ素原子の独特の物理化学的特性とピリジン部分の独特の特性の組み合わせによるものと考えられています .
分光学的調査
この化合物は、分光学的調査にも使用されています。 “2-クロロ-4-(トリクロロメチル)ピリジン”の振動スペクトル分析は、フーリエ変換赤外分光法(FT-IR)とフーリエ変換ラマン分光法によって行われています .
これらは、”2-クロロ-4-(トリクロロメチル)ピリジン”の独特な用途の一部です。 将来、この化合物の多くの新規用途が発見されると予想されます .
作用機序
Target of Action
The primary target of 2-Chloro-4-(trichloromethyl)pyridine, also known as Nitrapyrin, is the nitrifying bacteria in the soil . These bacteria play a crucial role in the nitrogen cycle by converting ammonia to nitrate, a form of nitrogen that plants can readily absorb .
Mode of Action
Nitrapyrin acts as a nitrification inhibitor, preventing the conversion of ammonia to nitrate by inhibiting the activity of nitrifying bacteria . This inhibition can be reversed by repeated washing of Nitrapyrin-inhibited cells, indicating that its effect is bacteriostatic .
Biochemical Pathways
By inhibiting nitrification, Nitrapyrin affects the nitrogen cycle, a critical biochemical pathway in the soil ecosystem . This inhibition slows down the release of nitrate, reducing the risk of nitrate leaching and nitrous oxide emissions .
Pharmacokinetics
It’s known that nitrapyrin is sparingly soluble in water , which may affect its distribution and bioavailability in the soil environment.
Result of Action
The primary result of Nitrapyrin’s action is the reduced rate of nitrification, leading to a slower release of nitrate in the soil . Additionally, Nitrapyrin can inhibit methane oxidation by certain bacteria .
Action Environment
The efficacy and stability of Nitrapyrin can be influenced by various environmental factors. For instance, soil pH, temperature, and moisture levels can affect the activity of nitrifying bacteria and, consequently, the effectiveness of Nitrapyrin . Furthermore, Nitrapyrin’s stability may be affected by factors such as sunlight exposure and soil organic matter content.
Safety and Hazards
将来の方向性
The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. It is expected that many novel applications of TFMP will be discovered in the future .
生化学分析
Biochemical Properties
2-Chloro-4-(trichloromethyl)pyridine plays a significant role in biochemical reactions, particularly in the inhibition of nitrification. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, which are involved in the nitrification process. By inhibiting these enzymes, 2-Chloro-4-(trichloromethyl)pyridine effectively reduces the conversion of ammonia to nitrite and nitrate, thereby decreasing nitrogen losses from soil . Additionally, this compound can undergo hydrolysis to form 6-chloropicolinic acid, which further contributes to its inhibitory effects .
Cellular Effects
The effects of 2-Chloro-4-(trichloromethyl)pyridine on various cell types and cellular processes are profound. In microbial cells, it has been shown to inhibit methane oxidation by interacting with methane monooxygenase . This inhibition is reversible upon repeated washing of the cells, indicating a bacteriostatic effect . In higher organisms, the compound can affect cell signaling pathways and gene expression related to nitrogen metabolism. For instance, it can alter the expression of genes involved in ammonia oxidation, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Chloro-4-(trichloromethyl)pyridine exerts its effects through specific binding interactions with key enzymes involved in nitrification. It binds to the active sites of ammonia monooxygenase and hydroxylamine oxidoreductase, inhibiting their activity and preventing the oxidation of ammonia to nitrite . This inhibition is crucial for its role as a nitrification inhibitor. Additionally, the compound’s hydrolysis product, 6-chloropicolinic acid, can further inhibit methane oxidation by binding to methane monooxygenase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(trichloromethyl)pyridine can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, especially in the presence of light and moisture . Long-term studies have shown that its inhibitory effects on nitrification can persist for several weeks, although the degree of inhibition may decrease over time as the compound degrades . In in vitro studies, the compound’s stability and degradation products have been monitored to assess their long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(trichloromethyl)pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits nitrification without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity . These findings highlight the importance of careful dosage management when using this compound in agricultural and environmental applications.
Metabolic Pathways
2-Chloro-4-(trichloromethyl)pyridine is involved in several metabolic pathways, primarily related to its role as a nitrification inhibitor. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, inhibiting their activity and altering nitrogen metabolism . The compound can also undergo hydrolysis to form 6-chloropicolinic acid, which further affects metabolic flux and metabolite levels . These interactions are crucial for its effectiveness in reducing nitrogen losses from soil.
Transport and Distribution
Within cells and tissues, 2-Chloro-4-(trichloromethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . Studies have shown that it can accumulate in microbial cells, where it exerts its inhibitory effects on nitrification .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(trichloromethyl)pyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or membrane-bound organelles in microbial cells, where it interacts with enzymes involved in nitrification . This localization is essential for its inhibitory effects on ammonia oxidation and methane oxidation.
特性
IUPAC Name |
2-chloro-4-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWGAPIBLKKBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447295 | |
| Record name | 2-chloro-4-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52413-82-8 | |
| Record name | 2-chloro-4-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)